molecular formula C8H15N3O B15275560 8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine

8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine

Katalognummer: B15275560
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: BBHWQJGGBHKBNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine is a chemical compound with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of nitrogen and oxygen atoms in the ring system makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine typically involves the reaction of appropriate amines with spirocyclic precursors under controlled conditions. One common method includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of protein tyrosine phosphatase 1B, blocking its activity. This inhibition can lead to increased insulin sensitivity and reduced blood glucose levels, making it a potential candidate for diabetes treatment . The compound’s spirocyclic structure allows for a unique mode of binding, enhancing its specificity and potency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine stands out due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms within the ring system. This unique arrangement allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H15N3O

Molekulargewicht

169.22 g/mol

IUPAC-Name

8-methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine

InChI

InChI=1S/C8H15N3O/c1-11-4-2-8(3-5-11)6-12-7(9)10-8/h2-6H2,1H3,(H2,9,10)

InChI-Schlüssel

BBHWQJGGBHKBNH-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(CC1)COC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.